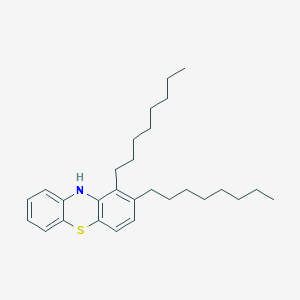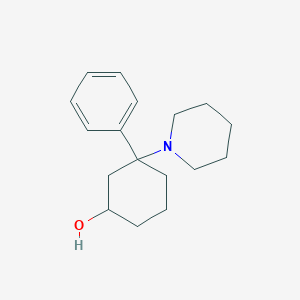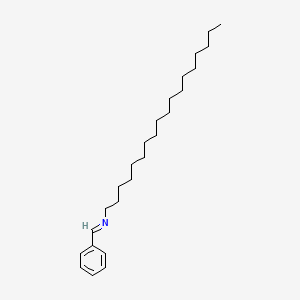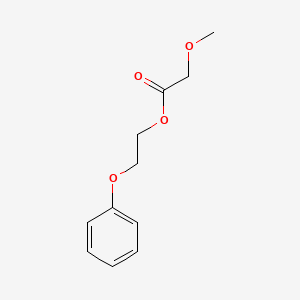![molecular formula C15H19ClN2 B14597700 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole CAS No. 61055-67-2](/img/structure/B14597700.png)
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features a 3-chlorophenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from simpler alkanes or alkenes.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable leaving group on the hexyl chain is replaced by the chlorophenyl group.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)hexyl]-1H-imidazole: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-[2-(3-Bromophenyl)hexyl]-1H-imidazole: This compound features a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
1-[2-(3-Chlorophenyl)butyl]-1H-imidazole: This compound has a shorter butyl chain instead of a hexyl chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
特性
CAS番号 |
61055-67-2 |
|---|---|
分子式 |
C15H19ClN2 |
分子量 |
262.78 g/mol |
IUPAC名 |
1-[2-(3-chlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19ClN2/c1-2-3-5-14(11-18-9-8-17-12-18)13-6-4-7-15(16)10-13/h4,6-10,12,14H,2-3,5,11H2,1H3 |
InChIキー |
ZATGYXGMJDSSQA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CN1C=CN=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)

![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)



![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


